(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of thiazole, pyrazolone, and hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with 4-bromobenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction.
Hydrazone Formation: The thiazole derivative can be reacted with 3-chlorobenzaldehyde hydrazone under acidic conditions to form the hydrazone linkage.
Pyrazolone Formation: The final step involves the reaction of the hydrazone intermediate with ethyl acetoacetate under basic conditions to form the pyrazolone ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolone rings.
Reduction: Reduction reactions can occur at the hydrazone linkage.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole and pyrazolone rings.
Reduction Products: Reduced hydrazone derivatives.
Substitution Products: Compounds with substituted bromine or chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biochemical Probes: Use as a probe to study enzyme interactions and biochemical pathways.
Industry
Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biochemical pathways.
Catalytic Activity: As a ligand, it can form complexes with metal ions, facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is similar to other thiazole and pyrazolone derivatives, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, known for their antimicrobial properties.
Pyrazolone Derivatives: Compounds containing the pyrazolone ring, often used as anti-inflammatory agents.
Uniqueness
Structural Complexity: The combination of thiazole, pyrazolone, and hydrazone moieties in a single molecule is unique.
Its diverse functional groups make it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C19H13BrClN5OS |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13BrClN5OS/c1-11-17(24-23-15-4-2-3-14(21)9-15)18(27)26(25-11)19-22-16(10-28-19)12-5-7-13(20)8-6-12/h2-10,25H,1H3 |
InChI Key |
YKZPJVFOGKKCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.